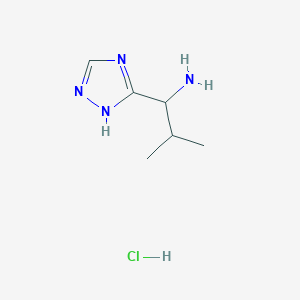![molecular formula C15H17NO B1423520 1-[4-(2-Methoxyphenyl)phenyl]ethan-1-amine CAS No. 1183540-40-0](/img/structure/B1423520.png)
1-[4-(2-Methoxyphenyl)phenyl]ethan-1-amine
Übersicht
Beschreibung
1-[4-(2-Methoxyphenyl)phenyl]ethan-1-amine, also known as methoxphenidine (MXP), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1989 and has gained popularity in recent years due to its potential use in scientific research.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Mechanisms
- Kinetics and Mechanisms of Reactions: The study of the kinetics and mechanisms of reactions involving methoxyphenyl phenyl thionocarbonates with alicyclic amines provides insights into the formation of zwitterionic tetrahedral intermediates and their deprotonation, contributing to the understanding of reaction pathways in organic chemistry (Castro et al., 2001).
Polymer Chemistry
- Polymer Synthesis: The facile preparation of polyphenylenevinylene with a triarylamine pendant group via the Gilch reaction highlights the application of methoxyphenyl compounds in developing new polymers with unique properties (Kurata et al., 2007).
Synthetic Chemistry
- Synthesis of Pyrroles: An efficient, metal-free method for synthesizing polysubstituted pyrroles demonstrates the role of methoxyphenyl compounds in facilitating important reactions in synthetic chemistry (Kumar et al., 2017).
Medicinal Chemistry
- Melanin Biosynthesis Inhibition: The inhibition of tyrosinase activity by methoxyphenyl amine compounds, contributing to a decrease in melanin production, points to potential applications in dermatological treatments (Choi et al., 2002).
Material Science
- Modification of Hydrogels: The use of methoxyphenyl amine compounds in the modification of poly vinyl alcohol/acrylic acid hydrogels for improved thermal stability and biological activities highlights its significance in materials science (Aly et al., 2015).
Organic Electronics
- Photoreagents for Protein Crosslinking: The development of photoreagents involving methoxyphenyl ethers for protein crosslinking and affinity labeling underpins important applications in the field of organic electronics and biochemistry (Jelenc et al., 1978).
Antioxidant Research
- Enhancing Antioxidant Activity: The study of the effect of substituents on methoxyphenyl ethane derivatives in enhancing antioxidant activity illustrates its role in developing potential antioxidant agents (Thanuja et al., 2022).
Eigenschaften
IUPAC Name |
1-[4-(2-methoxyphenyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11(16)12-7-9-13(10-8-12)14-5-3-4-6-15(14)17-2/h3-11H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUCPINBVVKIIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methoxyphenyl)phenyl]ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B1423437.png)
![4-[4-(Difluoromethoxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1423439.png)
![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1423442.png)
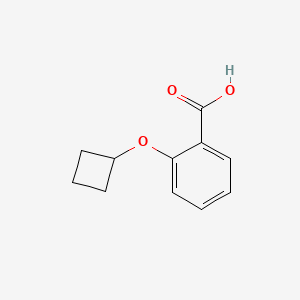
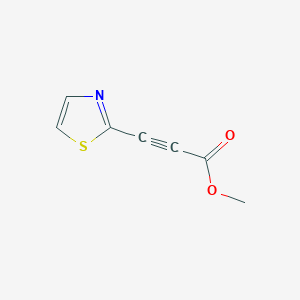
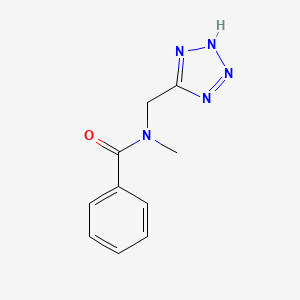

![2-Methyl-3-[(propan-2-ylsulfanyl)methyl]aniline](/img/structure/B1423450.png)
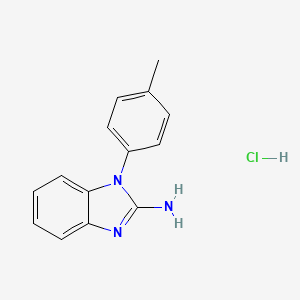
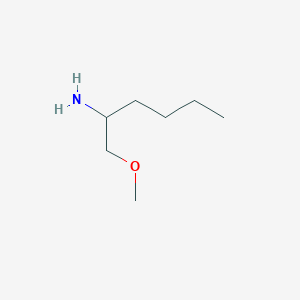
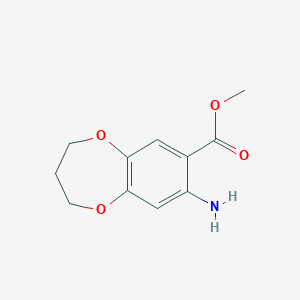
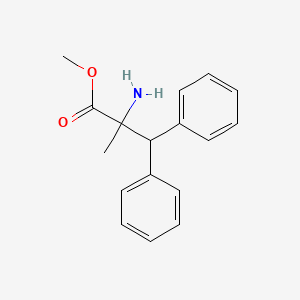
![2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1423459.png)
